molecular formula C7H10F2O B1492982 2-(2,2-Difluoroethyl)cyclopentan-1-one CAS No. 1518428-79-9

2-(2,2-Difluoroethyl)cyclopentan-1-one

Cat. No.: B1492982
CAS No.: 1518428-79-9
M. Wt: 148.15 g/mol
InChI Key: OGLRKTBWXZJBJH-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)cyclopentan-1-one is a cyclic ketone that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The presence of the difluoroethyl group imparts distinct physicochemical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles.

Industrial Production Methods

Industrial production of 2-(2,2-Difluoroethyl)cyclopentan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-base catalysts, such as potassium fluoride impregnated alumina, has been shown to enhance the efficiency of the aldol-condensation reaction, which is a key step in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,2-Difluoroethyl)cyclopentan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)cyclopentan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, affecting its binding affinity and specificity for target molecules. This modulation can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

2-(2,2-Difluoroethyl)cyclopentan-1-one can be compared with other similar compounds, such as:

    Cyclopentanone: Lacks the difluoroethyl group, resulting in different physicochemical properties.

    2-(2,2-Difluoroethyl)cyclohexanone: Similar structure but with a six-membered ring, leading to variations in reactivity and applications.

    2-(2,2-Difluoroethyl)cyclopentanol:

Properties

IUPAC Name

2-(2,2-difluoroethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)4-5-2-1-3-6(5)10/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLRKTBWXZJBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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